N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride
Description
Historical Development in Fluorinated Benzamide Research
The incorporation of fluorine into benzamide scaffolds traces its origins to mid-20th-century efforts to enhance drug metabolic stability and target affinity. Early work focused on monofluorinated analogs, but the discovery of gem-difluorocyclopropane’s unique reactivity and stability in the 1990s marked a paradigm shift. Cyclopropane’s ring strain and fluorine’s electronegativity synergize to create compounds with tailored physicochemical profiles, as seen in derivatives like N-(2,2-difluorocyclopropyl)benzamide. The addition of aminocycloheptyl groups emerged more recently, driven by the need to optimize pharmacokinetic properties through steric hindrance and hydrogen-bonding capacity.
Key milestones include the development of iron-catalyzed amidation protocols, which enabled efficient coupling of fluorinated cyclopropanes with benzamide precursors. Patent literature from the 1980s–1990s reveals industrial interest in difluorocyclopropyl-containing analgesics and antifungals, though early candidates often faced synthetic challenges. Advances in asymmetric catalysis later permitted enantioselective synthesis of cyclopropane derivatives, addressing earlier limitations in stereochemical control.
Position Within Medicinal Chemistry Landscape
This compound occupies a niche in targeting G protein-coupled receptors (GPCRs) and enzymes requiring rigid, lipophilic ligands. The 2,2-difluorocyclopropyl group enhances membrane permeability compared to nonfluorinated analogs, while the benzamide core provides a hydrogen-bonding platform for target engagement. The aminocycloheptyl moiety introduces conformational flexibility, potentially enabling adaptation to multiple binding pockets—a strategy validated in kinase inhibitors and neuropeptide modulators.
Comparative analyses with simpler fluorinated benzamides, such as N-(2-chloroethyl)benzamide, highlight its superior metabolic stability. The hydrochloride salt form improves aqueous solubility, addressing a common limitation of highly fluorinated compounds. Current research positions it as a lead candidate for neurological and oncological applications, though specific targets remain undisclosed in public literature.
Research Significance and Academic Interest
Academic interest stems from three unresolved challenges:
- Stereochemical Complexity : The compound’s four stereocenters (cyclopropane carbons, aminocycloheptyl nitrogen, and benzamide carbonyl) necessitate precise synthetic control to avoid diastereomeric mixtures that complicate pharmacological evaluation.
- Fluorine-Induced Reactivity : The gem-difluoro group polarizes adjacent C–C bonds, enabling ring-opening reactions under physiological conditions—a property exploited for prodrug activation but requiring stabilization for direct-acting agents.
- Aminocycloheptyl Conformations : Seven-membered rings adopt multiple chair-like conformations, complicating structure-activity relationship (SAR) studies. Dynamic NMR analyses suggest that the aminocycloheptyl group samples at least three low-energy states in solution.
These features make the compound a testbed for new synthetic methodologies, including photoredox-mediated cyclopropanation and computational conformational analysis.
Current Knowledge Gaps in Fluorinated Cyclopropyl Benzamides
Despite progress, critical gaps persist:
- Enantioselective Synthesis : Existing routes to 2,2-difluorocyclopropanes rely on stoichiometric chiral auxiliaries rather than catalytic asymmetric methods, limiting scalability.
- In Vivo Stability : Fluorinated cyclopropanes are prone to hepatic CYP450-mediated defluorination, but predictive models for metabolic lability remain underdeveloped.
- Target Identification : While computational docking suggests affinity for serotonin receptors and carbonic anhydrases, experimental validation is absent.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O.ClH/c19-18(20)11-15(18)13-7-3-4-8-14(13)16(23)22-12-17(21)9-5-1-2-6-10-17;/h3-4,7-8,15H,1-2,5-6,9-12,21H2,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUDPBPVIMAOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC=CC=C2C3CC3(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride involves multiple steps. The process typically starts with the preparation of the cycloheptyl amine derivative, followed by the introduction of the difluorocyclopropyl group. The final step involves the formation of the benzamide structure and the addition of hydrochloride to form the salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzamide derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antipsychotic Activity
Research has demonstrated that benzamides, including the compound , exhibit neuroleptic properties. Studies have shown that derivatives of benzamides can effectively inhibit apomorphine-induced stereotyped behaviors in animal models, suggesting their potential use as antipsychotic agents. For instance, modifications in the structure of benzamides have led to compounds that are significantly more potent than traditional antipsychotics like haloperidol .
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory capabilities of benzamide derivatives. The inhibition of tumor necrosis factor-alpha (TNF-alpha) production by these compounds suggests a mechanism through which they may modulate inflammatory responses. This effect is linked to the inhibition of the NF-kappaB pathway, which is crucial in regulating inflammation and apoptosis .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies of N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide indicate that specific structural modifications can enhance its pharmacological efficacy. The introduction of various substituents on the benzamide core has been correlated with increased potency and selectivity for certain biological targets .
Interaction with Neurotransmitter Systems
The compound's interaction with neurotransmitter systems, particularly dopamine and serotonin receptors, positions it as a candidate for treating psychiatric disorders. Its ability to modulate these pathways could lead to reduced side effects compared to existing treatments .
Potential for Combination Therapies
The compound's unique mechanism may also allow it to be used in combination therapies for enhanced efficacy against resistant forms of psychosis or inflammation-related conditions. Ongoing research into combination strategies could provide insights into optimizing treatment regimens for patients .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzamide Derivatives
Key Observations :
Fluorination: The target compound and 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride () share the difluorocyclopropyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Amine Groups: The (1-aminocycloheptyl)methyl group distinguishes the target compound from AMTB (linear aminopropyl) and Encenicline (rigid quinuclidine). The seven-membered cycloheptyl ring may influence binding kinetics due to conformational flexibility .
Salt Form : Hydrochloride salts are common in CNS-targeting drugs (e.g., Encenicline) to improve aqueous solubility and blood-brain barrier penetration .
Pharmacological and Functional Comparisons
Table 2: Reported Activities of Structural Analogs
Inferences for the Target Compound :
- Fluorination could fine-tune selectivity .
- CNS Applications : The hydrochloride salt and rigid benzamide core align with Encenicline’s design for CNS penetration, hinting at possible neuropharmacological utility .
- Anti-Inflammatory Potential: Benzimidazole-linked benzamides () show COX-2/5-LOX inhibition, but the target compound’s difluorocyclopropyl group may alter this activity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*Estimated based on structural components.
Key Notes:
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride is a compound that exhibits significant biological activity, particularly in the context of pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C_{13}H_{17}F_2N_1O
- Molecular Weight : 239.28 g/mol
- CAS Number : [Insert CAS number if available]
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and could potentially influence pathways related to pain management and neuroprotection.
Key Mechanisms:
- Receptor Interaction : The compound is believed to interact with various receptors, including those involved in the central nervous system (CNS), which may contribute to its analgesic properties.
- Enzyme Inhibition : It may inhibit certain enzymes that are crucial in metabolic pathways, thereby altering physiological responses.
Antitumor Activity
Recent research indicates that compounds structurally similar to this compound exhibit promising antitumor activities. For instance, studies on related benzamide derivatives have shown significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression.
- Example Study : A related compound demonstrated IC50 values of 95.2 nM against HDAC1, indicating potential for development as an antitumor agent .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. This aligns with findings from studies on similar compounds that have shown effectiveness in models of neurodegenerative diseases.
Case Studies
- Antitumor Efficacy :
- Neuroprotection :
Data Table: Summary of Biological Activities
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide hydrochloride, and how are intermediates characterized? A:
- Step 1 : Start with Boc-protected 1-aminocycloheptylmethanol. Deprotect using HCl/dioxane to generate the free amine .
- Step 2 : Couple the amine with 2-(2,2-difluorocyclopropyl)benzoyl chloride in anhydrous DCM under basic conditions (e.g., triethylamine). Monitor via TLC .
- Step 3 : Isolate the hydrochloride salt by treating the crude product with HCl gas in ether, followed by recrystallization from methanol/ethyl acetate .
- Characterization : Confirm intermediates via H NMR (e.g., δ 8.27 ppm for amine protons in DMSO-d) and ESI-MS (e.g., m/z 361.3 [M+H]) .
Advanced Reaction Optimization
Q: How can reaction yields be improved for the benzamide coupling step, and what factors influence regioselectivity? A:
- Catalyst Screening : Test coupling agents like HATU or EDC/HOBt to enhance efficiency .
- Solvent Effects : Use polar aprotic solvents (DMF or DCM) to stabilize charged intermediates.
- Temperature Control : Optimize between 0°C (to minimize side reactions) and room temperature .
- Monitoring : Employ LC-MS to track reaction progress and identify byproducts (e.g., over-alkylation) .
Basic Spectroscopic Characterization
Q: What NMR and MS techniques are critical for confirming the structure of this compound? A:
- H NMR : Key signals include the cycloheptylamine protons (δ 3.01–4.25 ppm, bs) and difluorocyclopropyl protons (δ 7.30–7.55 ppm) in DMSO-d or CDCl .
- ESI-MS : Look for [M+H] and [M−NH+H] fragments to confirm molecular weight and amine loss .
- C NMR : Assign the benzamide carbonyl (δ 167–170 ppm) and cyclopropane carbons (δ 100–120 ppm) .
Advanced Data Contradiction Analysis
Q: How should researchers resolve discrepancies in NMR data between batches (e.g., shifting aromatic proton signals)? A:
- Solvent Polarity : Compare DMSO-d (δ 7.82 ppm for aromatic protons) vs. CDCl (δ 7.14 ppm) to assess solvent-induced shifts .
- Impurity Profiling : Use HPLC with UV detection (λ = 254 nm) to identify unreacted starting materials or degradation products .
- Crystallography : If available, obtain single-crystal X-ray data to resolve stereochemical ambiguities .
Biological Activity Profiling
Q: What in vitro assays are recommended for evaluating the compound’s bioactivity, given structural analogs? A:
- Target Selection : Screen against Trypanosoma brucei (based on benzamide inhibitors in ) or GPCRs (due to cycloheptylamine motifs ).
- Assay Design :
- Negative Controls : Include structurally similar inactive analogs (e.g., non-fluorinated cyclopropane derivatives) .
Safety and Waste Management
Q: What protocols ensure safe handling and disposal of synthetic byproducts? A:
- Neutralization : Treat excess HCl gas with sodium bicarbonate before disposal .
- Waste Segregation : Separate halogenated organic waste (e.g., benzoyl chloride byproducts) for incineration .
- PPE : Use nitrile gloves and fume hoods during amine handling to prevent dermal/ocular exposure .
Structural and Conformational Analysis
Q: How does the 2,2-difluorocyclopropyl moiety influence the compound’s physicochemical properties? A:
- Lipophilicity : The difluoro group increases logP compared to non-fluorinated analogs, enhancing membrane permeability (calculate via ClogP ).
- Conformational Rigidity : Cyclopropane restricts bond rotation, potentially improving target binding selectivity .
- Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism in hepatic assays .
Data Validation and Reproducibility
Q: What cross-validation methods ensure analytical data reliability? A:
- Triangulation : Correlate NMR, MS, and elemental analysis (e.g., C, H, N matching within 0.4% deviation ).
- Batch Comparison : Replicate synthesis under identical conditions and compare spectral fingerprints .
- Reference Standards : Use commercially available benzamide derivatives (e.g., Procainamide HCl ) as internal controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
